(2,5-Dichlorophenyl)urea

Description

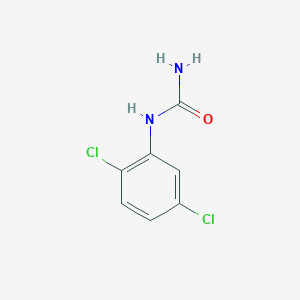

(2,5-Dichlorophenyl)urea is a substituted urea derivative characterized by a urea core (NH₂–CO–NH₂) functionalized with a 2,5-dichlorophenyl group. Its molecular formula is C₁₃H₁₁Cl₂N₃O (average mass: 296.151 g/mol), and it is structurally defined as 1-(2,5-dichlorophenyl)-3-(3-pyridinylmethyl)urea . This compound has garnered attention in medicinal chemistry due to its role in enzyme inhibition, particularly against coagulation factor XIIa (FXIIa), a serine protease involved in thrombosis and inflammation . The 2,5-dichlorophenyl moiety is critical for binding to the S1 pocket of thrombin-like proteases, as demonstrated by crystallographic studies .

Properties

IUPAC Name |

(2,5-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPLDOXAOBJWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324512 | |

| Record name | (2,5-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727078 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13142-55-7 | |

| Record name | N-(2,5-Dichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406896 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method for synthesizing (2,5-Dichlorophenyl)urea involves the condensation of 2,5-dichloroaniline with triphosgene (bis(trichloromethyl) carbonate) in the presence of triethylamine. Triphosgene serves as a safe phosgene equivalent, generating an intermediate isocyanate in situ, which subsequently reacts with a second equivalent of 2,5-dichloroaniline to form the urea linkage.

Key Reaction Parameters

-

Solvent : Dichloromethane or tetrahydrofuran.

-

Temperature : Room temperature (20–25°C).

-

Molar Ratio : 1:1.2 (arylamine to triphosgene).

-

Base : Triethylamine (3 equivalents) to neutralize HCl byproducts.

This method avoids column chromatography in many cases, with yields exceeding 85% for 1,3-bisthis compound, as confirmed by NMR and mass spectrometry.

Advantages Over Traditional Phosgene Routes

Triphosgene eliminates the need for gaseous phosgene, reducing operational hazards. The reaction proceeds under mild conditions and tolerates electron-withdrawing groups like chlorine, ensuring high regioselectivity.

Alternative Synthetic Approaches

Acyl Chloride-Urea Coupling

A three-step synthesis of cinnamoyl ureas demonstrates an alternative pathway involving acyl chloride intermediates. While designed for cinnamoyl derivatives, the method could theoretically be modified for aryl ureas:

-

Convert 2,5-dichlorobenzoic acid to its acyl chloride using thionyl chloride.

-

React the acyl chloride with urea in alkaline conditions.

-

Isolate the product via filtration.

However, this route would yield 2,5-dichlorobenzoylurea rather than the desired diaryl urea, limiting its applicability.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of 1,3-bisthis compound reveals a planar urea core with dihedral angles of 85.2° between phenyl rings, stabilizing the structure via intramolecular hydrogen bonding.

Applications and Research Findings

This compound derivatives have shown promise as kinase inhibitors and antimalarial agents. Recent studies highlight their tubulin-binding activity, with IC values below 150 μM in cancer cell lines .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: (2,5-Dichlorophenyl)urea can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.

Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually conducted under controlled conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Agricultural Applications

Herbicide Development

(2,5-Dichlorophenyl)urea derivatives have been extensively studied for their herbicidal properties. The compound is a structural component of several herbicides, including Diuron, which is used to control weeds in crops and non-crop areas. Diuron acts by inhibiting photosynthesis in plants, leading to their death.

Table 1: Herbicidal Activity of this compound Derivatives

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Diuron | 2-(3,4-dichlorophenyl)-N,N-dimethylurea | 1.0 | 85 |

| This compound | 2,5-Dichlorophenylurea | 0.5 | 75 |

Case Study: Diuron Efficacy in Crop Management

A study conducted on the application of Diuron in cotton fields demonstrated significant weed control with minimal impact on crop yield. The results indicated a 90% reduction in weed biomass when applied at the recommended rate during the early growth stages of cotton plants .

Pharmaceutical Applications

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound derivatives. For instance, the compound COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) has shown promise in inhibiting lung cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of COH-SR4

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 20 | Inhibition of cell cycle regulatory proteins |

Case Study: Mechanism of COH-SR4 in Lung Cancer

In vitro studies revealed that COH-SR4 effectively inhibited the survival and clonogenic potential of A549 lung cancer cells. The treatment led to a significant decrease in GST activity and caused G0/G1 cell cycle arrest . This suggests that this compound derivatives could be developed into effective chemotherapeutic agents.

Environmental Applications

Water Treatment

This compound has been investigated for its role in water treatment processes. Its derivatives are being explored as potential agents for the degradation of pollutants in wastewater.

Table 3: Degradation Rates of this compound Derivatives

| Compound Name | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Diuron | 85 | 24 |

| DCPMU | 90 | 48 |

Case Study: Diuron in Water Treatment

A study focused on the degradation of Diuron in aquatic environments showed that it could be effectively broken down by microbial action within 48 hours. This finding supports its potential use in bioremediation efforts to reduce herbicide concentrations in contaminated water bodies .

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby preventing electron flow from photosystem II to plastoquinone . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

Substituted Ureas in Enzyme Inhibition

Key Observations :

- Selectivity : The 2,5-dichlorophenyl group in this compound confers selectivity for FXIIa over other serine proteases like thrombin, despite structural similarities .

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in NCPdCPU) enhance binding to hydrophobic enzyme pockets but may reduce solubility .

- Heterocyclic moieties (e.g., pyridinylmethyl in this compound) improve water solubility but may limit membrane permeability .

- Halogenation : 2,5-dichloro substitution optimizes steric and electronic interactions in the S1 pocket, whereas 3,4-dichloro derivatives (e.g., BTdCPU) prioritize aromatic stacking .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Compounds with trifluoromethyl or naphthyl groups (e.g., 1-(3,4-dichlorophenyl)-3-(naphthalen-1-yl)urea ) exhibit higher logP values, favoring blood-brain barrier penetration but increasing toxicity risks.

- Metabolic Stability : Fluorinated analogs (e.g., EP 3 348 550A1 derivatives ) resist oxidative metabolism, whereas nitro-containing compounds (e.g., NCPdCPU) may form reactive intermediates .

Biological Activity

(2,5-Dichlorophenyl)urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and associated case studies.

Overview of this compound

This compound is a derivative of urea characterized by the presence of two chlorine atoms on the phenyl ring. It serves as a building block in organic synthesis and has applications in agrochemicals and pharmaceuticals. Its biological significance primarily lies in its anticancer properties and its role as an inhibitor in various cellular processes.

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant anticancer activity. A notable derivative is 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , which has been studied extensively for its effects on various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects includes:

- Inhibition of Cell Proliferation: Studies have shown that COH-SR4 inhibits the proliferation of lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. It affects key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, and p27 .

- AMPK Pathway Activation: The compound activates the AMPK pathway, which plays a crucial role in cellular energy homeostasis and can lead to reduced cancer cell survival .

- Inhibition of GST Activity: COH-SR4 also inhibits glutathione S-transferase (GST) activity, which is involved in detoxifying harmful compounds within cells .

1. Lung Cancer Study

A study highlighted the efficacy of COH-SR4 against lung cancer cells. The treatment resulted in:

- Significant reduction in cell survival rates.

- Induction of apoptosis as confirmed by MTT assays.

- Inhibition of clonogenic potential in vitro .

2. Melanoma Research

Another investigation focused on melanoma cells demonstrated that COH-SR4 effectively inhibited tumor growth by:

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound derivatives:

Associated Health Risks

While this compound shows promising therapeutic potential, studies have also linked exposure to dichlorophenols with health risks such as cardiovascular disease and various cancers. A national study indicated that higher urinary concentrations of 2,5-dichlorophenol were associated with increased prevalence of cardiovascular disease and cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,5-Dichlorophenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via the reaction of 2,5-dichlorophenyl isocyanate with a primary or secondary amine under inert conditions. A common approach involves using anhydrous solvents like dichloromethane or toluene, with a base (e.g., triethylamine) to neutralize HCl byproducts. For example, analogous urea derivatives are synthesized at reflux temperatures (80–110°C) with yields ranging from 60% to 85%, depending on steric and electronic factors of the amine . Optimization may include varying stoichiometry, solvent polarity, or catalyst use (e.g., DMAP for accelerated kinetics).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify substituent positions and urea backbone conformation. For example, the urea carbonyl typically resonates at 155–160 ppm in NMR .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight with <5 ppm error.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

- Purity is assessed via HPLC (≥95% purity) or melting point analysis (sharp melting range within 1–2°C).

Advanced Research Questions

Q. What experimental strategies are used to study the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatase activity). IC values are determined via dose-response curves .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. For example, urea derivatives with carbazole moieties show IC values <10 µM in HeLa cells .

- In Vivo Models : Use rodent studies to assess pharmacokinetics (e.g., bioavailability via oral gavage) and toxicity (LD determination) .

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets .

- Molecular Docking : Simulate ligand-protein interactions (e.g., with VEGFR-2 or COX-2) using AutoDock Vina. Focus on hydrogen bonding with urea’s carbonyl and NH groups .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with ESI ionization in positive mode. Quantify via MRM (Multiple Reaction Monitoring) transitions, e.g., m/z 235 → 154 for fragmentation .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor chlorine isotope patterns (m/z 35/37) for specificity .

- Biomarker Studies : Detect metabolites like 2,5-dichlorophenol in urine via SPE (Solid-Phase Extraction) and GC-ECD, achieving LODs <0.1 ng/mL .

Q. How do structural modifications (e.g., halogen substitution) alter the stability and toxicity of this compound?

- Methodological Answer :

- Thermal Stability : TGA (Thermogravimetric Analysis) reveals decomposition temperatures. Dichloro-substituted ureas typically degrade above 200°C .

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) to assess urea bond cleavage via HPLC monitoring .

- Toxicity Profiling : Ames test for mutagenicity and zebrafish embryo assays (LC) for acute toxicity. Chlorine substituents may increase bioaccumulation risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Replicate Studies : Repeat assays under identical conditions (e.g., cell line passage number, serum concentration).

- Control Standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assays .

- Meta-Analysis : Compare datasets across publications, noting variables like solvent (DMSO vs. ethanol) or exposure duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.